molecular formula H8O12Si8 B1180244 NGFI-C protein CAS No. 139874-91-2

NGFI-C protein

Cat. No.: B1180244
CAS No.: 139874-91-2
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Description

The NGFI-C protein is a zinc finger transcription factor and a member of the early growth response (EGR) gene family . It is classified as a nerve growth factor (NGF)-inducible immediate-early gene, with its mRNA rapidly induced in response to NGF stimulation in PC12 cells and by neuronal activation in the brain . The protein features three Cys2/His2 zinc finger DNA-binding domains that share significant homology with other transcriptional regulators like NGFI-A and the Wilms' tumor gene product . NGFI-C binds to the specific DNA sequence GCGGGGGCG (the GSG element) and functions as a potent transcriptional activator in mammalian cells . As a research reagent, this this compound is essential for investigating the mechanisms of immediate-early gene responses, neuronal plasticity, and the role of zinc finger transcription factors in converting extracellular signals into long-term changes in gene expression patterns. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

139874-91-2

Molecular Formula

H8O12Si8

Synonyms

NGFI-C protein

Origin of Product

United States

Molecular Architecture and Functional Domains of Ngfi C Protein

Primary Protein Sequence Features and Conservation

The primary structure of the NGFI-C protein, also known as Egr4, is characterized by features that are crucial for its function as a transcriptional activator. genecards.org These include a notable proline content and significant homology with other members of the Early Growth Response (EGR) family beyond the well-characterized zinc finger domains. researchgate.netpublish.csiro.au

Proline Content and Potential Transcriptional Activating Regions

Proline is an unusual amino acid due to its cyclic side chain, which imposes conformational constraints on the polypeptide chain. plos.orgjackwestin.com Proline-rich sequences are often found in unstructured regions of proteins and can serve as interaction motifs for other proteins, such as those containing GYF and WW domains. nih.govnih.gov These interactions are frequently involved in the assembly of large protein complexes, like the spliceosome. nih.gov While the specific functional implications of the proline content in NGFI-C are a subject of ongoing research, the presence of proline-rich regions suggests potential roles in protein-protein interactions that are critical for its transcriptional regulatory functions. These regions are often associated with transcriptional activation domains. oup.com

Conservation of Homologous Subdomains Beyond Zinc Fingers within the EGR Family

NGFI-C is a member of the EGR family of transcription factors, which also includes EGR1 (also known as NGFI-A), EGR2 (Krox-20), and EGR3. pnas.orgaai.org While the DNA-binding domains of these proteins are highly conserved, analysis of their amino acid sequences has revealed five additional regions of homology outside of the zinc finger domains. pnas.orgpnas.org Four of these conserved subdomains are located in the amino-terminal region of the proteins. pnas.orgpnas.org This N-terminal region is known to harbor transcriptional activation domains in other EGR family members. researchgate.netoup.com The conservation of these subdomains suggests that they are functionally important, likely mediating protein-protein interactions or contributing to the transcriptional regulatory activity of the EGR proteins. oup.com

Zinc Finger DNA-Binding Domain (DBD): Structure-Function Relationship

The defining feature of the this compound is its DNA-binding domain, which is composed of three zinc fingers. publish.csiro.aupnas.orggrafiati.comnih.gov This domain is responsible for the protein's ability to recognize and bind to a specific DNA sequence, thereby regulating the transcription of target genes. publish.csiro.augrafiati.com

Cys2/His2 Zinc Finger Motif

The zinc fingers of NGFI-C belong to the Cys2/His2 (or C2H2) class, which is the most common type of zinc finger motif found in eukaryotic transcription factors. grafiati.comnih.govnih.govwikipedia.org Each finger is characterized by a conserved sequence of amino acids, including two cysteine and two histidine residues that coordinate a single zinc ion. wikipedia.org This coordination stabilizes a compact globular domain, which typically consists of a two-stranded anti-parallel beta-sheet and an alpha-helix. wikipedia.org This structure is essential for the DNA-binding activity of the protein. ontosight.ai

Specific DNA Recognition Sequence: GCGGGGGCG (GSG Element)

The three zinc fingers of NGFI-C collectively recognize and bind to the specific nine-nucleotide DNA sequence GCGGGGGCG. publish.csiro.augrafiati.comnih.gov This sequence is also referred to as the GSG element. publish.csiro.augrafiati.com The binding of the zinc finger domain to this specific sequence is a critical step in the activation of transcription of target genes. grafiati.comnih.govresearchgate.net

Shared DNA-Binding Specificity with other EGR Family Members

A significant feature of the EGR family is the high degree of homology within their DNA-binding domains. aai.orgnih.gov Consequently, NGFI-C shares its DNA-binding specificity with other members of the family, including NGFI-A, Krox-20, and the Wilms' tumor gene product. grafiati.comnih.gov These proteins all recognize and bind to the same GCGGGGGCG DNA sequence. grafiati.comnih.gov This shared specificity suggests a potential for overlapping or redundant functions among the EGR family members in regulating gene expression.

Table 1: Key Molecular Features of this compound

FeatureDescription
Protein Family Early Growth Response (EGR) pnas.orgaai.org
DNA-Binding Domain Three Cys2/His2 Zinc Fingers grafiati.comnih.govnih.gov
DNA Recognition Sequence GCGGGGGCG (GSG Element) publish.csiro.augrafiati.com
Homologous Subdomains Five conserved regions outside the DBD shared with other EGR members pnas.orgpnas.org
Potential Functional Regions Proline-rich sequences, potential transcriptional activation domains nih.govoup.com

Transcriptional Activation Domains

The ability of NGFI-C to act as a potent transcriptional activator is conferred by domains located outside of its DNA-binding region. tandfonline.comnih.gov Extensive research, particularly through structure-function analysis of the related Krox-20 protein, has elucidated the location and nature of these domains. nih.govoup.com

Studies involving deletion mutations of Krox-20 demonstrated that while the zinc fingers are sufficient for specific DNA binding, the entire N-terminal half of the protein is essential for transcriptional activation. nih.govoup.com Deletion of this N-terminal region completely abrogated the protein's ability to activate transcription, without affecting its capacity to bind DNA or localize to the nucleus. nih.govoup.com

Within this critical N-terminal region of Krox-20, researchers identified two distinct transcriptional activation domains. nih.govoup.com A key characteristic of these domains is their high concentration of negatively-charged amino acids, which classifies them as acidic activation domains. nih.govoup.com These two domains cooperate to achieve the protein's full transactivation potential. nih.gov

Comparative sequence analysis indicates that other members of the Krox-20 subfamily, which includes NGFI-C, also possess these acidic regions at similar positions within their N-terminal domains. researchgate.netnih.gov This conservation strongly suggests a conserved functional organization, implying that the N-terminal acidic domains in NGFI-C are also responsible for mediating transcriptional activation. researchgate.netnih.gov Cotransfection experiments have confirmed that NGFI-C is indeed a strong activator of transcription from its specific DNA binding site in mammalian cells. tandfonline.comnih.gov

Genomic Organization and Transcriptional Regulation of the Egr4 Gene

Mechanisms of Egr4 Gene Transcriptional Inducibility.

Activation by Cellular Stressors and Seizure Activity in Neural Tissues

The expression of NGFI-C is rapidly and transiently induced in the brain by various neuronal stimuli, including cellular stressors and seizure activity. pnas.orgnih.govtandfonline.com Following a seizure induced by electroconvulsive treatment (ECT) or chemical convulsants like Metrazol, NGFI-C mRNA levels markedly increase in specific brain regions. nih.govtandfonline.comresearchgate.net This induction is part of a broader genomic response to intense neuronal activity, implicating NGFI-C in the molecular cascade that underlies neuronal plasticity and response to stress. researchgate.netjneurosci.org

In addition to seizure activity, other cellular stressors can trigger the upregulation of NGFI-C. For instance, in PC12 pheochromocytoma cells, a model for neuronal cells, nerve growth factor (NGF) stimulation leads to a rapid increase in NGFI-C mRNA. nih.govtandfonline.com Studies have also shown that physiological stimulation, such as vibrissae stimulation in rodents, can increase the level of NGFI-C expression in the contralateral barrel cortex. nih.gov This demonstrates that NGFI-C expression is not only a response to pathological events but also to physiological neuronal activation. nih.gov

Distinct Induction Kinetics and Patterns Compared to other Immediate-Early Genes

While NGFI-C is classified as an immediate-early gene (IEG) alongside others like NGFI-A (Egr1) and c-fos, its induction kinetics and expression patterns exhibit notable differences. pnas.orgresearchgate.net Following seizure activity, the induction of NGFI-C is more prolonged compared to NGFI-A. pnas.org High levels of NGFI-C mRNA are still present two hours after an electroconvulsive shock, a point at which the NGFI-A signal has significantly diminished in the dentate gyrus. pnas.org

The spatial pattern of induction also differs. While both NGFI-C and NGFI-A are activated in the dentate gyrus after a seizure, NGFI-A is also activated in the overlying cerebral cortex, whereas NGFI-C induction is more restricted to the dentate gyrus. pnas.orgresearchgate.netnih.gov Similarly, in response to some stimuli, the induction of NGFI-A and c-fos may occur, while NGFI-C induction is not observed, highlighting stimulus-specific and gene-specific regulatory mechanisms. core.ac.uk

Parameter NGFI-C NGFI-A (Egr1) c-fos
Induction by Seizure Rapid and prolonged pnas.orgRapid and transient pnas.orgRapid and transient researchgate.netmdpi.com
Spatial Pattern (Post-Seizure) Primarily dentate gyrus pnas.orgresearchgate.netDentate gyrus and cerebral cortex pnas.orgresearchgate.netWidespread induction researchgate.net

Spatial and Temporal Expression Patterns of NGFI-C mRNA

The expression of NGFI-C mRNA exhibits distinct spatial and temporal patterns, particularly within the nervous system. pnas.orgnih.govoup.com

Neural-Specific Expression in Postnatal Animals

In adult rats, NGFI-C expression is predominantly restricted to the brain and other neural tissues. pnas.orgnih.gov This neural-specific pattern of expression suggests a specialized role for NGFI-C in the functioning of the mature nervous system. researchgate.netpnas.orgjneurosci.org Unlike some other EGR family members that are widely expressed outside the nervous system, NGFI-C was initially identified only within the central nervous system. researchgate.net

Developmental Expression Profile

The expression of NGFI-C is developmentally regulated. pnas.org No NGFI-C expression is detected in rat embryos. pnas.orgnih.gov At birth, its expression is also not detected, but mRNA levels gradually increase during the first three weeks of postnatal life, eventually reaching a plateau at a level similar to that observed in the adult. pnas.org This developmental profile parallels the period of significant synapse formation and maturation in cortical regions, suggesting a role for NGFI-C in these processes. researchgate.net

Developmental Stage NGFI-C mRNA Expression Level
EmbryonicNot detected pnas.orgnih.gov
At BirthNot detected pnas.org
Postnatal (first 3 weeks)Gradually increasing pnas.org
AdultPlateaued at a high level in neural tissues pnas.org

Localization within Specific Brain Regions (e.g., Dentate Gyrus, Somatosensory Cortex)

Within the brain, NGFI-C mRNA is localized to specific regions. Following seizure activity, a prominent increase in NGFI-C mRNA occurs in the granule cells of the dentate gyrus of the hippocampus. pnas.orgresearchgate.net In the somatosensory cortex, NGFI-C-containing neurons are found throughout layers 2 through 6. nih.gov Physiological stimulation of the vibrissae leads to increased NGFI-C expression in the contralateral barrel cortex, a specific area within the somatosensory cortex. nih.gov

Differential Expression Patterns in Overlapping Cell Populations with other Zinc Finger Proteins

NGFI-C is expressed in distinct but overlapping cell populations relative to other related zinc finger proteins like NGFI-A, Krox-20, and Egr-3. nih.gov Analysis of serial sections of the somatosensory cortex has revealed this differential expression. nih.gov This suggests that while these transcription factors may share some target genes and functional pathways, they also possess unique roles and are regulated by different upstream signals, allowing for a nuanced and complex genomic response to various stimuli. nih.govgrafiati.com

Ngfi C Protein Functionality and Molecular Mechanisms of Action

DNA Binding Dynamics and Target Gene Recognition

The primary mechanism through which NGFI-C exerts its function is by binding to specific DNA sequences, which in turn modulates the expression of target genes. ontosight.ainih.gov This interaction is mediated by its characteristic zinc finger domains. ontosight.ai

Specificity and Affinity for GCGGGGGCG Consensus Sequence

NGFI-C, along with other members of the Early Growth Response (EGR) family of transcription factors, recognizes and binds to the specific DNA consensus sequence GCGGGGGCG. nih.govgrafiati.com This binding is a critical determinant of which genes will be regulated by NGFI-C.

While NGFI-C shares this binding specificity with other EGR proteins like NGFI-A and Krox-20, there are differences in their binding affinities. nih.govacs.org Research has indicated that the affinity of NGFI-C for its DNA binding site is more than threefold lower than that of other EGR family members. acs.org This variation in affinity may result in differential regulation of target genes in cellular environments where multiple EGR proteins are co-expressed. acs.org The lower binding affinity of NGFI-C suggests that its regulatory effects might be more transient or require higher concentrations of the protein to be effective, adding a layer of complexity to its function. The dissociation constants (Kd) of zinc finger proteins for their target DNA sequences, which are a measure of binding affinity, can be determined using techniques like electrophoretic mobility shift assays. researchgate.net

Table 1: Comparative DNA Binding Affinity of EGR Family Members

ProteinDNA Binding SiteRelative AffinityImplication
NGFI-C (Egr4) GCGGGGGCGLowerDifferential regulation of target genes
NGFI-A (Egr1) GCGGGGGCGHigherStronger or more sustained gene regulation
Krox-20 (Egr2) GCGGGGGCGHigherStronger or more sustained gene regulation

Regulation of Target Gene Expression through DNA Interaction

Upon binding to the GCGGGGGCG element in the promoter regions of genes, NGFI-C acts as a transcriptional activator. nih.gov This activation leads to the upregulation of a specific set of target genes involved in diverse cellular functions. For instance, in neuronal cells, NGFI-C is implicated in the regulation of genes associated with neuronal growth and differentiation. ontosight.aiontosight.ai In the context of cancer, NGFI-C has been shown to regulate the proliferation of small cell lung cancer (SCLC) cells through the transcriptional control of several target genes. researchgate.net The ability of NGFI-C to influence such critical cellular processes underscores the importance of its DNA binding activity.

Transcriptional Activation Mechanisms

NGFI-C employs specific mechanisms to activate the transcription of its target genes once bound to their regulatory DNA sequences. nih.govgenecards.org

Direct Activation of Transcription from Target Sites in Mammalian Cells

Cotransfection experiments in mammalian cells have demonstrated that NGFI-C strongly activates transcription from promoters containing the GCGGGGGCG binding site. nih.gov This indicates a direct role in initiating the transcriptional machinery at these locations.

Several downstream target genes of NGFI-C have been identified, providing concrete examples of its direct transcriptional activation. In SCLC, NGFI-C directly binds to the promoters of and upregulates the expression of SAMD5, RAB15, SYNPO, and DLX5. researchgate.net Knockdown of these target genes has been shown to suppress the growth of SCLC cells, highlighting the functional significance of their regulation by NGFI-C. researchgate.net

In the developing nervous system, NGFI-C, induced by brain-derived neurotrophic factor (BDNF), directly activates the transcription of the neuron-specific potassium-chloride cotransporter 2 (KCC2) gene. nih.govjneurosci.org This regulation is crucial for neuronal maturation. Luciferase reporter assays have confirmed that an intact Egr4 binding site in the KCC2b promoter is necessary for this BDNF-mediated activation. nih.govjneurosci.org Furthermore, in neuronal cell lines, NGFI-C has been shown to increase the promoter activity of the choline (B1196258) acetyltransferase (ChAT) gene, an enzyme essential for the synthesis of the neurotransmitter acetylcholine (B1216132). wikigenes.org

Table 2: Examples of NGFI-C Target Genes and Their Functions

Target GeneCellular ContextFunction of Target GeneReference
SAMD5 Small Cell Lung CancerUncharacterized researchgate.net
RAB15 Small Cell Lung CancerSmall GTPase, intracellular trafficking researchgate.net
SYNPO Small Cell Lung CancerSynaptopodin, actin-associated protein researchgate.net
DLX5 Small Cell Lung CancerDistal-Less Homeobox 5, transcription factor researchgate.net
KCC2 Immature NeuronsPotassium-Chloride Cotransporter nih.govjneurosci.org
ChAT Neuronal CellsCholine Acetyltransferase, acetylcholine synthesis wikigenes.org

Post-Translational Modifications and Functional Implications

Types of Post-Translational Modifications affecting Transcription Factors

Post-translational modifications (PTMs) are covalent chemical alterations to proteins following their synthesis, which dramatically expand the functional diversity of the proteome. acs.orgthermofisher.com For transcription factors, PTMs are a critical regulatory mechanism, orchestrating their activity at multiple levels. nih.gov These modifications can influence a transcription factor's subcellular localization, protein-protein interactions, DNA binding affinity, transcriptional activity, and stability. nih.govnih.gov

Several key types of PTMs have been identified to play crucial roles in regulating transcription factor function:

Phosphorylation: The addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues is one of the most common PTMs. abcam.comcodebiology.org This reversible modification, catalyzed by kinases and removed by phosphatases, acts as a molecular switch that can rapidly modulate a transcription factor's activity in response to cell signaling cascades. abcam.commdpi.com

Acetylation: The addition of an acetyl group to lysine (B10760008) residues, typically by histone acetyltransferases (HATs), can neutralize the positive charge of lysine. abcam.com This can affect protein conformation and interactions. Crosstalk between acetylation and other PTMs like phosphorylation and ubiquitination can further refine the biological function of the protein. thermofisher.com

Methylation: The transfer of a methyl group to lysine or arginine residues can influence chromatin structure and transcription. abcam.com This modification is involved in both transcriptional activation and repression. nih.gov

Ubiquitination: The covalent attachment of ubiquitin, a small regulatory protein, to lysine residues can target the transcription factor for degradation by the proteasome, thereby controlling its cellular concentration. nih.gov It can also have non-proteolytic roles in regulating protein function.

SUMOylation: The addition of a Small Ubiquitin-like Modifier (SUMO) protein to lysine residues is another modification that can modulate a transcription factor's activity, localization, and stability, often by competing with ubiquitination. nih.govabcam.com

Glycosylation: The attachment of sugar moieties to serine, threonine, or asparagine residues can impact protein folding, stability, and cell signaling. abcam.comwikipedia.org O-GlcNAcylation, the addition of a single N-acetylglucosamine sugar, is a dynamic modification that can be either activating or repressive. nih.gov

Other Modifications: A variety of other PTMs, including nitrosylation, lipidation, and proteolytic cleavage, also contribute to the intricate regulation of transcription factor function. abcam.comwikipedia.org

These modifications are often interconnected and can occur in a combinatorial fashion, creating a complex "PTM code" that dictates the precise functional state of a transcription factor in response to diverse cellular signals. nih.gov

Potential for Modifications affecting NGFI-C Activity and Stability

As a member of the EGR family of transcription factors, the activity and stability of NGFI-C are likely regulated by post-translational modifications (PTMs). While specific PTMs for NGFI-C are not as extensively characterized as for other family members like EGR1, the general principles of PTM-mediated regulation of transcription factors provide a strong basis for its potential modulation.

Given that the N-terminal activation domains of the EGR family members exhibit less homology and contain numerous serine residues, it is plausible that differential phosphorylation could be a key mechanism for regulating the specific functions of each member, including NGFI-C. aai.orgfrontiersin.org Phosphorylation, as well as other modifications like acetylation and sumoylation, which are known to affect EGR1, could potentially alter the conformation of NGFI-C, its interaction with co-activators or co-repressors, and its turnover rate. frontiersin.org The dynamic interplay of these modifications would allow for rapid and precise control of NGFI-C's transcriptional activity in response to specific cellular signals. Further research is needed to elucidate the specific PTMs that govern NGFI-C function and their precise roles in the cellular processes it regulates.

Role of Ngfi C in Cellular and Biological Processes Non Clinical Investigations

Regulation of Neuronal Growth and Differentiation

NGFI-C is implicated in the fundamental processes of neuronal development, including growth and differentiation. ontosight.ai The protein is understood to be a transcription factor that regulates the expression of target genes essential for these processes. ontosight.ai Its induction by nerve growth factor (NGF) in pheochromocytoma (PC12) cells, a well-established model for neuronal differentiation, highlights its role in this pathway. nih.govontosight.ai Studies suggest that NGFI-C, along with other members of the Egr family like NGFI-A, participates in the complex gene regulatory networks that drive neurite outgrowth and the maturation of neurons. ontosight.aicore.ac.uk While research has shown that the absence of the related gene NGFI-A does not prevent the differentiation of embryonic stem cells into neurons, it is suggested that the function may be compensated for by other family members, including NGFI-C, indicating a degree of functional redundancy. nih.gov

Cellular Response to Stress and Environmental Cues

The expression of NGFI-C is tightly regulated and can be induced by various cellular stressors and environmental cues. ontosight.ai This is a hallmark of the integrated stress response, a conserved cellular mechanism that temporarily halts protein synthesis and activates specific genes to manage cellular damage or restore homeostasis. wikipedia.org NGFI-C is induced in neuronal cells as a reaction to environmental signals, playing a part in regulating gene expression to adapt to these changes. ontosight.ai The cellular response to stress involves a change in the state or activity of a cell, such as gene expression, as a result of a stimulus indicating the organism is under stress. ebi.ac.uk For instance, acute stress from predator exposure has been shown to increase the expression of immediate-early genes, including the related NGFI-B, in the prefrontal cortex of rats. nih.gov This rapid induction is a critical part of how cells begin to cope with and adapt to stressful conditions. wikipedia.orgresearchgate.net

Involvement in Neural Activity and Plasticity

NGFI-C is a key player in the molecular mechanisms that underlie neural activity and synaptic plasticity, which are fundamental for processes like learning and memory. nih.govmit.edu As part of the Egr family of transcription factors, NGFI-C is robustly and transiently expressed in neurons following synaptic activity. nih.gov This induction is often linked to the activation of N-methyl-d-aspartate (NMDA) receptors, a critical step in many forms of synaptic plasticity. nih.gov The rapid activation of transcription factor genes like NGFI-C is considered a crucial element in stimulus-induced changes in the nervous system. researchgate.net

Seizure activity, a state of intense, abnormal neuronal firing, leads to a significant and rapid upregulation of NGFI-C expression in specific brain regions. Following electroconvulsive shock (ECT)-induced seizures in rats, NGFI-C mRNA levels were found to increase four-fold above baseline in the somatosensory cortex. nih.gov In situ hybridization studies revealed that after seizures, NGFI-C mRNA levels markedly increase within 30 minutes in the granule cells of the dentate gyrus, a region of the hippocampus, and return to basal levels within three hours. researchgate.net This induction is more restricted anatomically compared to other immediate-early genes like NGFI-A. researchgate.net The robust induction of NGFI-C and other transcription factors in the dentate gyrus is a consistent finding in response to seizure activity induced by various means. pnas.orgjneurosci.orgresearchgate.net

NGFI-C expression is also responsive to normal physiological sensory input. In a well-studied model of experience-dependent plasticity, tactile stimulation of a rat's whiskers (vibrissae) induces a notable increase in NGFI-C mRNA in the corresponding contralateral barrel cortex, which is part of the somatosensory cortex. nih.gov Research has documented that NGFI-C levels in the contralateral barrel cortex can rise to 180% of control levels following vibrissae stimulation. nih.gov This increase peaks around 30-60 minutes after the stimulus begins and returns to baseline within 4-5 hours. researchgate.net The induction is most prominent in layers II and IV of the somatosensory cortex. researchgate.net This demonstrates that NGFI-C is part of the brain's molecular response to normal sensory experiences, likely contributing to the plastic changes that allow the brain to adapt and learn. nih.govelifesciences.org

Table 1. Induction of NGFI-C in Response to Neural Stimulation
StimulusBrain RegionObserved EffectReference
Seizure (ECT-induced)Somatosensory Cortex4-fold increase in mRNA levels over baseline. nih.gov
Seizure (ECT-induced)Dentate GyrusMarked increase in mRNA within 30 minutes, returning to baseline in 3 hours. researchgate.net
Vibrissae StimulationContralateral Barrel Cortex (Somatosensory Cortex)mRNA levels increased to 180% of control levels. nih.gov

NGFI-C does not act in isolation; its function is part of a coordinated genomic response involving a suite of immediate-early genes. In the somatosensory cortex, analysis of serial sections has shown that NGFI-C is expressed in distinct but overlapping populations of neurons compared to other IEGs like NGFI-A, Krox-20, and Egr-3. nih.gov Following seizure activity, the expression pattern of NGFI-C in the dentate gyrus is similar to, but more restricted than, that of NGFI-A, which is also activated in the cerebral cortex. researchgate.net Similarly, after tactile stimulation, multiple transcription factors including NGFI-A, NGFI-B, and c-fos are induced, though with slightly different patterns of cellular response. nih.gov This co-regulation suggests a complex interplay where different combinations of transcription factors may be induced by different stimuli to fine-tune the subsequent genetic response and mediate long-term changes in neuronal function and plasticity. nih.govcshl.edunih.gov

Role in Reproductive Biology: Insights from Pre-clinical Models

Essentiality for Male Germ Cell Maturation in Egr4 Null Mice

Studies using Egr4 null mice, generated through targeted mutagenesis, have revealed the protein's critical function in male fertility. biologists.comnih.gov While otherwise phenotypically normal, male mice lacking the Egr4 gene are infertile. biologists.comnih.govresearchgate.net This infertility stems from a severe impairment in the maturation of male germ cells. nih.gov

The protein's expression is essential during meiosis, specifically for the progression of germ cells through the early to mid-pachytene stage of meiotic prophase I. biologists.comnih.gov In the absence of NGFI-C, male germ cell development is almost entirely blocked at this crucial checkpoint. nih.gov This disruption leads to widespread apoptosis (programmed cell death) of the arrested germ cells, a process that occurs independently of the p53 tumor suppressor protein. biologists.comnih.gov The requirement for NGFI-C appears to be an autonomous function within the germ cells themselves, rather than a consequence of broader endocrine system failures. biologists.com Over time, this results in a progressive loss of germ cells in the testes of Egr4-deficient mice. nih.gov

Implications for Spermatogenesis and Spermiogenesis

The developmental arrest caused by the absence of NGFI-C has profound implications for the entire process of sperm production. Spermatogenesis, the process of producing sperm, is severely disrupted. nih.gov Although the maturational block at the pachytene stage is significant, it is incomplete. biologists.comnih.govkarger.com A small number of germ cells manage to bypass this Egr4-dependent restriction point and proceed to the later stages of development. biologists.comnih.gov

This leads to a severely limited degree of spermiogenesis, the final stage of spermatogenesis where spermatids mature into spermatozoa. biologists.comnih.gov The outcome is a condition of severe oligozoospermia, characterized by a drastically reduced number of sperm. biologists.comnih.gov Furthermore, the few spermatozoa that are produced exhibit significant morphological abnormalities (teratozoospermia). nih.gov These defects include separated heads and fragmented flagella, rendering them non-functional. nih.gov These findings underscore that NGFI-C regulates critical genes essential for the early phases of meiosis and is therefore indispensable for male fertility in mice. biologists.comnih.gov

Table 1: Effects of Egr4 (NGFI-C) Null Mutation on Male Murine Fertility

ParameterObservation in Egr4 Null MiceReference
Overall PhenotypeMales are infertile; females are fertile and otherwise phenotypically normal. biologists.comnih.gov
Meiotic Stage AffectedIncomplete arrest at the early to mid-pachytene stage of meiosis I. nih.govkarger.com
Cellular OutcomeWidespread apoptosis of arrested pachytene spermatocytes. nih.govnih.gov
Impact on SpermatogenesisIncomplete spermatogenic arrest, with most germ cells failing to mature. biologists.comnih.gov
Impact on SpermiogenesisMarkedly decreased spermiogenesis. nih.gov
Sperm CountSevere oligozoospermia (very low sperm count). biologists.comnih.gov
Sperm MorphologyMarkedly abnormal, with defects such as separated heads and fragmented flagella. nih.govnih.gov

Epigenetic Programming and Chromatin Regulation

As a transcription factor, NGFI-C functions by binding to specific DNA sequences, which is a primary mechanism for exerting influence over gene expression and, consequently, chromatin structure. plos.org The processes of cellular differentiation and transcriptomic reprogramming inherently require chromatin remodeling, which involves altering the accessibility of DNA to the transcriptional machinery. plos.org The Early Growth Response (EGR) family of proteins, including NGFI-C, is implicated in these fundamental processes. plos.org

Studies on the closely related protein NGFI-A (Egr1) provide a model for how these factors can induce epigenetic changes. NGFI-A can recruit co-activators like CREB-binding protein (CBP), a histone acetyltransferase, to specific gene promoters. frontiersin.org This recruitment leads to the acetylation of histones, which "opens" the chromatin structure, making the DNA more accessible. frontiersin.org This altered accessibility can facilitate further epigenetic modifications, such as DNA demethylation, ultimately leading to stable changes in gene expression. frontiersin.orgroyalsocietypublishing.org The interplay between EGR transcription factors and repressive complexes, such as the Polycomb Group proteins, is critical for establishing and maintaining cell-specific gene expression patterns during development. plos.org

Indirect Mechanisms through Interaction with other Transcriptional Regulators

The regulatory activity of NGFI-C is not solely dependent on its direct binding to DNA but is also modulated through interactions with other proteins. Transcriptional activity can be influenced by co-regulatory proteins that either enhance or repress function. scbt.com The NGFI-A binding (NAB) proteins, NAB1 and NAB2, are well-characterized co-repressors of the EGR family, including NGFI-C. nih.govnih.gov These NAB proteins interact directly with EGR proteins and convert them from transcriptional activators into repressors, thereby providing a negative feedback mechanism to control gene expression. nih.govsdbonline.org

This repression is mediated, in part, through the recruitment of larger repressive complexes, such as the Nucleosome Remodeling and Deacetylase (NuRD) complex. usbio.netnih.govjneurosci.org The NuRD complex can alter chromatin structure to a more compact, transcriptionally silent state. nih.govjneurosci.org Therefore, by associating with co-repressors like NAB1 and NAB2, which in turn recruit chromatin remodeling machinery, NGFI-C can indirectly regulate gene expression and cellular processes.

Biological Roles in Pre-clinical Disease Models

Beyond its role in development, NGFI-C and its variants have been investigated in pre-clinical models of disease, particularly in cancer.

Impact on Cell Growth in Breast Cancer Cell Lines (e.g., SKBR3 knockdown studies related to EGR4-S splice variant)

Research has identified a novel, shortened splice variant of NGFI-C, designated EGR4-S. mdpi.comresearchgate.netnih.gov This variant shows a distinct expression pattern in the context of breast cancer. mdpi.com Studies have demonstrated that EGR4-S is upregulated in breast cancer cell lines characterized by high expression of oncogenic drivers like EGFR, HER2, and H-Rasv12. mdpi.comresearchgate.netnih.gov Furthermore, analysis of patient tissues revealed that the EGR4-S variant is preferentially expressed in HER2-positive breast tumors and is not detectable in the corresponding normal, non-cancerous tissue. mdpi.comresearchgate.net

To determine the functional role of this variant, knockdown studies were performed in the HER2-amplified SKBR3 breast cancer cell line. mdpi.comresearchgate.netnih.gov The reduction of EGR4-S expression in these cells resulted in decreased cell growth. mdpi.comresearchgate.netresearchgate.netmdpi.com This finding suggests that the EGR4-S splice variant actively supports the proliferation of HER2-positive tumor cells. mdpi.comresearchgate.netmdpi.com The expression of EGR4-S is also regulated by other key cellular players; its levels are inhibited by HER pathway inhibitors and it is also regulated by Heat Shock Factor-1 (HSF1). mdpi.comresearchgate.netnih.gov

Table 2: Role of EGR4-S Splice Variant in the SKBR3 Breast Cancer Cell Line

AspectFindingReference
IdentityA novel, shortened splice variant of EGR4 (NGFI-C). mdpi.comresearchgate.net
Expression in CancerUpregulated in HER2-positive breast cancer; not detected in matched normal tissue. mdpi.comresearchgate.net
Effect of KnockdownReduced cell growth in the HER2-amplified SKBR3 cell line. mdpi.comresearchgate.netmdpi.com
Inferred FunctionSupports the growth and proliferation of HER2+ tumor cells. mdpi.comresearchgate.netmdpi.com
RegulationInhibited by HER pathway inhibitors; regulated by Heat Shock Factor-1 (HSF1). mdpi.comnih.gov

Advanced Methodologies and Future Directions in Ngfi C Research

Molecular Biology Techniques for Egr4 Gene Expression Analysis

Analyzing the expression profile of the Egr4 gene is fundamental to determining when, where, and under what conditions NGFI-C protein is produced. Several molecular biology techniques are utilized for this analysis.

RNA Blot Analysis and RT-PCR for mRNA Quantitation

RNA blot analysis, commonly known as Northern blotting, is a conventional method for detecting and quantifying mRNA levels. thermofisher.combio-rad.com This technique involves separating RNA samples by gel electrophoresis, transferring them to a solid support, and then hybridizing them with a labeled probe specific to the Egr4 mRNA. thermofisher.com RNA blot analysis has demonstrated the rapid induction of NGFI-C mRNA following stimulation with nerve growth factor in PC12 cells and in the brain after seizure induction. tandfonline.comnih.gov

Reverse Transcription Polymerase Chain Reaction (RT-PCR) and its quantitative form (RT-qPCR) offer more sensitive approaches for the detection and quantification of mRNA transcripts. thermofisher.comnih.gov RT-PCR converts mRNA into complementary DNA (cDNA) using reverse transcriptase, followed by the exponential amplification of the cDNA through PCR. thermofisher.com This method enables the measurement of gene expression even with limited starting material. thermofisher.comnih.gov RT-PCR has been employed to confirm the presence of Egr4 transcripts in specific cell populations, such as germ cells in the adult mouse testis. nih.gov Real-time PCR (qPCR) allows for the quantitative measurement of mRNA levels by monitoring the amplification process in real-time, often using fluorescent indicators. mdpi.comresearchgate.net This technique has been applied to determine EGR4 expression levels in various cell lines and tissues. researchgate.netpublish.csiro.au

A comparison of different mRNA quantitation methods highlights their characteristics:

FeatureNuclease Protection AssaysNorthern BlottingRT-PCRIn Situ Hybridization
Relative and Absolute Quant.YesYesYesYes
Detection Limit (Copies mRNA)4,000-5,00010,0001 (theoretical)Medium
Localizes mRNA ExpressionNoNoNoYes
Tolerates Degraded RNAYesNoYesYes
Sample Size100 µg max30 µg maxNot criticalTissue sections
Detect Multiple TranscriptsYes, in same tubeYes, generally requires stripping and reprobingYes, in same tubeNo

In situ Hybridization for Spatial Expression Localization

In situ hybridization is a technique used to determine the spatial distribution of mRNA within tissues or individual cells. nih.govthermofisher.com This method involves hybridizing a labeled probe specific to the Egr4 mRNA directly to prepared tissue sections or cells. nih.gov The resulting signal from the probe indicates the precise location of Egr4 transcripts. In situ hybridization has been crucial in demonstrating the cell-specific localization of Egr4 transcript in the developing murine testis, where its presence shifted from both germ and somatic cells in neonates to being specific to germ cells within the seminiferous epithelium from juvenile development onwards. nih.govnih.gov Contemporary spatial transcriptomics techniques, such as MERFISH, build upon the principles of in situ hybridization to enable higher multiplexing and spatial resolution for studying gene expression within intact tissue environments. technologynetworks.comvizgen.com

Biochemical and Cell-Based Assays for this compound Function

Beyond analyzing gene expression, understanding the functional roles of this compound requires the application of biochemical and cell-based assays designed to investigate its activity, DNA binding capabilities, and interactions with other proteins. irbm.com

Cotransfection Experiments for Transcriptional Activation Studies

Cotransfection experiments are cell-based assays commonly used to assess the transcriptional activation potential of a protein. tandfonline.comnih.govmdpi.com This technique involves the simultaneous introduction of two constructs into cells: an expression vector encoding the protein of interest (e.g., NGFI-C) and a reporter construct. nih.govirbm.com The reporter construct typically contains a promoter region that includes the putative DNA binding site for the protein of interest, linked to a reporter gene (such as luciferase) whose expression can be readily measured. nih.govirbm.com By quantifying the activity of the reporter gene, researchers can determine if the protein of interest is capable of activating transcription through the specific binding site. Cotransfection experiments have provided evidence that NGFI-C strongly activates transcription from the GCGGGGGCG site in mammalian cells. tandfonline.comcapes.gov.br This method is a standard approach for evaluating the functional impact of a transcription factor on the expression of target genes. irbm.comnih.gov

Protein-DNA Binding Assays (e.g., Southwestern blotting)

Protein-DNA binding assays are designed to investigate the specific interaction between a protein and a particular DNA sequence. Southwestern blotting is one such technique that combines elements of both Southern blotting (for DNA) and Western blotting (for protein). nih.govspringernature.com In Southwestern blotting, proteins are separated by gel electrophoresis, typically using SDS-PAGE, and then transferred onto a membrane. nih.govspringernature.com The membrane-bound proteins are subsequently incubated with a labeled DNA probe that contains the target binding sequence. nih.govspringernature.com This allows for the identification of proteins that bind to the specific DNA sequence based on their molecular weight. nih.govspringernature.comresearchgate.net While the provided search results describe Southwestern blotting as a method for studying DNA-protein interactions and its utility in identifying transcriptional complexes, specific experimental details applying this technique directly to this compound were not prominently featured in the snippets. However, NGFI-C is known to bind to the GCGGGGGCG DNA sequence. tandfonline.comnih.govnih.gov Other methods for studying protein-DNA interactions include electrophoretic mobility shift assay (EMSA) and DNA footprinting. nih.govspringernature.com Studies utilizing gel shift assays (EMSA) have explored the DNA binding specificity and affinity of NGFI-C and related zinc finger proteins to various DNA sequences. nih.gov

Protein-Protein Interaction Studies (e.g., Yeast Two-Hybrid System, Pull-down Assays)

Investigating the cellular functions of NGFI-C also involves identifying the other proteins with which it interacts. Techniques such as the Yeast Two-Hybrid (Y2H) system and pull-down assays are commonly employed for this purpose. sigmaaldrich.compromega.com

The Yeast Two-Hybrid system is an in vivo method that facilitates the detection of protein-protein interactions by reconstituting a functional transcription factor. promega.comnih.gov In this system, two proteins of interest are fused to separate domains of a transcription factor: one to the DNA-binding domain and the other to the activation domain. nih.gov If the two proteins interact, they bring the two transcription factor domains into proximity, thereby activating the transcription of a downstream reporter gene. nih.gov This system can be used for screening libraries to identify novel interacting partners or to validate suspected interactions.

Pull-down assays are in vitro techniques used to isolate protein complexes. This is achieved by using an immobilized "bait" protein to capture interacting "prey" proteins from a biological sample. sigmaaldrich.compromega.com The bait protein is typically engineered to contain an affinity tag (such as GST or a His-tag) that allows it to be immobilized on a specific resin. sigmaaldrich.compromega.com Cell lysates or in vitro-translated proteins containing the potential prey proteins are then incubated with the immobilized bait. Proteins that bind to the bait are subsequently "pulled down" along with the resin. sigmaaldrich.compromega.com The captured proteins are then analyzed, often using techniques like Western blotting or mass spectrometry, to identify the interacting partners. sigmaaldrich.com Pull-down assays have been employed in studies involving other EGR family members, such as EGR-1, to demonstrate direct physical interactions with other transcription factors like NFATc. nih.gov While specific examples of pull-down or yeast two-hybrid experiments directly involving this compound were not detailed in the provided search snippets, these techniques are standard and valuable tools for investigating protein-protein interactions for transcription factors like NGFI-C. sigmaaldrich.compromega.com

Genetic Manipulation in Model Organisms.

Genetic manipulation, particularly in model organisms like mice, has been instrumental in elucidating the physiological functions of NGFI-C.

Comparative Genomics and Proteomics Approaches.

Comparative genomics and proteomics approaches are valuable for understanding the evolutionary conservation and molecular interactions of NGFI-C.

Analysis of Conserved Domains and Regulatory Elements across Species.

NGFI-C is a member of the EGR family of transcription factors, which includes EGR1, EGR2, and EGR3. nih.govnih.govresearchgate.net All four family members share a highly conserved DNA binding domain composed of three zinc-finger motifs. nih.govresearchgate.net These zinc finger motifs are designed to recognize a specific 9 base pair consensus sequence (5′ GCG TGG GCG 3′). nih.gov While the zinc finger domains are highly conserved, NGFI-C is distinct from EGR1, EGR2, and EGR3 as it lacks the R1 domain, which is involved in interaction with NAB proteins to repress target gene expression. nih.govresearchgate.net Analysis of the non-zinc-finger regions across NGFI-C, NGFI-A (EGR1), EGR2, and EGR3 has revealed five additional highly homologous subdomains, with four located within the amino terminus. nih.govnih.gov

The 5' flanking region of the NGFI-C gene contains several cAMP response elements, but it lacks serum-response elements or CArG boxes, which are common cis-acting elements in the regulation of other early response genes. nih.govnih.gov Comparative genomics studies can help identify conserved regulatory elements and potential binding sites for transcription factors across different species. nih.gov

Identification of Novel Interaction Partners and Target Genes.

Identifying the proteins that interact with NGFI-C and the genes it regulates is crucial for understanding its molecular functions. NGFI-C functions as a transcriptional repressor and can downregulate the expression of its own gene promoter, demonstrating autoregulatory activity. nih.govsigmaaldrich.com It binds to the EGR consensus motif GCGTGGGCG. nih.govnih.gov

Studies have identified potential interaction partners for NGFI-C. For example, a yeast two-hybrid system screen using a domain of EGR4 lacking the zinc-finger region identified NF-κB p50 as an interacting protein. biologists.com Peptide mapping localized an interaction domain with NF-κB p65 to amino acids 453-466 within the conserved C-terminal region of zinc finger III of EGR4. biologists.com

NGFI-C is thought to regulate critical genes involved in the early stages of meiosis. sigmaaldrich.com While a comprehensive list of NGFI-C target genes is still being developed, studies suggest it can activate transcription from the GCGGGGGCG site. nih.gov Additionally, NGFI-C (Egr4) has been shown to bind to the Egr binding site in the promoter of the Slc12a5 gene, activating KCC2 transcription, a protein important for neuronal maturation. researchgate.net

Unresolved Questions and Emerging Research Avenues in NGFI-C Biology.

Despite significant progress, several questions regarding NGFI-C biology remain unresolved, opening up new avenues for research.

Detailed Mechanisms of Post-Translational Regulation.

The detailed mechanisms of post-translational regulation of NGFI-C are not yet fully understood. Post-translational modifications (PTMs) are crucial for modulating protein activity, localization, and interactions. wikipedia.orgaptamergroup.com While the concept of post-translational modification of EGR proteins has been acknowledged, specific detailed mechanisms for NGFI-C require further investigation. genecards.orgcapes.gov.brnovusbio.com Understanding how modifications such as phosphorylation, ubiquitination, or acetylation affect NGFI-C's transcriptional activity, stability, and interaction with other proteins is an important area for future research. aptamergroup.com Techniques like mass spectrometry and targeted biochemical assays are needed to map the specific PTM sites on NGFI-C and determine their functional consequences.

Comprehensive Elucidation of Downstream Target Gene Networks

NGFI-C functions as a transcriptional regulator by binding to the DNA sequence 5'-GCGGGGGCG-3' (GSG element) uniprot.orgnih.gov. This binding activity allows it to activate the transcription of target genes crucial for various cellular processes, including mitogenesis and differentiation uniprot.orgglygen.org. As a member of the EGR family, which includes NGFI-A (EGR1), EGR2, and EGR3, NGFI-C shares structural and functional similarities with these related transcription factors nih.govresearchgate.net.

The identification of NGFI-C's complete spectrum of downstream target genes is an ongoing area of research. Studies on related EGR family members provide insights into the types of genes potentially regulated by NGFI-C. For instance, NGFI-A (EGR1) is known to regulate genes involved in organogenesis, such as TGFβ1, basic FGF, PDGF-A, and PDGF-B nih.gov. Given the close relationship, NGFI-C may also influence the expression of genes involved in developmental processes and cellular growth signaling.

Furthermore, the transcriptional activity of EGR proteins, including potentially NGFI-C, is modulated by interactions with corepressors such as NAB1 and NAB2 string-db.org. These interactions add another layer of complexity to the regulatory networks controlled by NGFI-C, as the presence and activity of corepressors can significantly impact the transcription of target genes.

Research into pathways that induce early growth response genes also sheds light on potential downstream networks. The neuropeptide S–NPSR1 pathway, for example, has been shown to upregulate early growth response genes, alongside JUN/FOS oncogene homologs and nuclear receptor subfamily 4 members oup.com. This suggests that NGFI-C may be part of complex signaling cascades that ultimately influence processes like cell proliferation, morphogenesis, and immune responses through the regulation of shared or distinct target genes within these pathways oup.com.

Comprehensive approaches, such as chromatin immunoprecipitation followed by sequencing (ChIP-seq) and advanced transcriptomic analyses, are essential for a complete mapping of NGFI-C binding sites across the genome and identifying the full set of genes whose expression is directly or indirectly regulated by NGFI-C. Integrating these data with protein-protein interaction studies, particularly concerning corepressors and coactivators, will provide a more complete picture of the downstream gene networks governed by NGFI-C.

Full Spectrum of Biological Processes Regulated by NGFI-C beyond Neural Systems

While NGFI-C was initially characterized in the context of the nervous system, its expression and potential functions extend to other tissues and biological processes. Beyond its established roles in neuronal growth and response to stimuli like nerve growth factor and seizure activity nih.govresearchgate.net, NGFI-C is recognized for its involvement in general cellular processes such as the cellular response to growth factor stimulus and the positive regulation of transcription by RNA polymerase II uniprot.org.

NGFI-C (EGR4) is also implicated in the regulation of cell proliferation biocompare.com, a fundamental process occurring in various tissues throughout the body. This suggests a broad role for NGFI-C in controlling cell cycle progression and tissue homeostasis outside of neural tissue.

Emerging research indicates potential roles for NGFI-C in specific non-neural systems. There is a suggestion that EGR4 may contribute to certain forms of human idiopathic male infertility, pointing towards a potential function in the reproductive system researchgate.net.

Furthermore, a specific splice variant of EGR4, referred to as EGR4-S, has been found to be upregulated in breast cancer cell lines and human breast tumors researchgate.net. This finding highlights a potential involvement of NGFI-C, or specific isoforms, in the development and progression of cancer, a significant biological process occurring outside the nervous system researchgate.net. The regulation of EGR4-S expression by the HER pathway further links NGFI-C to growth and signaling pathways relevant to various non-neural cell types researchgate.net.

Drawing parallels from closely related EGR family members, NGFI-A (EGR1) plays important roles in the development of various organs and the vasculature, regulating genes involved in organogenesis nih.gov. It is also involved in chondrogenesis, the process of cartilage formation plos.org. These findings in NGFI-A suggest that NGFI-C may also contribute to developmental processes and tissue function in non-neural contexts, potentially through the regulation of similar sets of target genes or by participating in related signaling pathways.

The involvement of early growth response genes, including potentially NGFI-C, in processes like morphogenesis and immune response, as indicated by studies on related pathways, further supports a broader biological scope for NGFI-C beyond solely neural functions oup.com. While direct evidence for NGFI-C's role in every non-neural tissue is still being accumulated, the existing data strongly suggest its participation in a wider array of biological processes than initially perceived.

Exploration of NGFI-C Isoforms and Splice Variants

The complexity of gene expression is significantly increased by alternative splicing, a process that allows a single gene to produce multiple messenger RNA transcripts and, consequently, different protein isoforms wikipedia.orgnih.gov. These isoforms can vary in their amino acid sequence, leading to differences in their structure, localization, protein interactions, and biological functions wikipedia.orgnih.gov. The EGR4 gene, encoding NGFI-C, is subject to alternative splicing, leading to the existence of different NGFI-C isoforms or splice variants.

A notable example is the identification of a shortened variant of EGR4, termed EGR4-S researchgate.net. This specific splice variant has been observed to be upregulated in particular contexts, such as in breast cancer cell lines exhibiting high expression levels of EGFR, HER2, and H-Rasv12 researchgate.net. The expression of EGR4-S in these cancer cells was shown to be inhibited following treatment with HER pathway inhibitors, suggesting a regulatory link between this signaling pathway and the production of the EGR4-S variant researchgate.net.

Further research comparing protein and mRNA levels in HER2+ human breast tumors and matched normal tissue revealed that the EGR4-S splice variant is preferentially expressed in the tumor tissue and was not detectable in the corresponding normal tissue researchgate.net. This differential expression pattern highlights the potential significance of this specific isoform in oncogenesis and suggests that studying individual splice variants is crucial for understanding the full functional repertoire of NGFI-C.

The human canonical version of NGFIC (EGR4) has a reported amino acid length of 589 residues and a protein mass of 61.6 kilodaltons biocompare.com. Characterizing the differences in sequence and structure between the canonical form and identified splice variants like EGR4-S is essential for elucidating how these variations impact their transcriptional activity, DNA binding specificity, interaction with regulatory proteins, and ultimately, their roles in health and disease.

Q & A

Q. How can researchers ensure reproducibility when studying NGFI-C’s transcriptional regulation in primary cell cultures?

  • Methodological Answer: Document passage numbers, serum lots, and culture media components. Use lentiviral reporters (e.g., luciferase or GFP under NGFI-C-responsive promoters) for quantitative assays. Share protocols via platforms like protocols.io and deposit raw data in repositories (e.g., GEO or PRIDE) .

Resource Utilization

Q. Which databases provide reliable structural and functional annotations for NGFI-C?

  • Methodological Answer: Access UniProt (ID: P15622) for domain architecture and PTMs. Use GenBank (Accession: NM_013090) for mRNA splice variants. Cross-reference with EMBL-EBI’s Proteins API for interaction networks and disease associations. Avoid non-curated sources lacking peer review .

Q. What tools are available for predicting NGFI-C’s DNA-binding motifs in non-canonical contexts?

  • Methodological Answer: Use MEME Suite or HOMER for de novo motif discovery in ChIP-seq peaks. Validate predictions with in vitro SELEX-seq or protein-binding microarrays (PBMs). Compare with existing databases (JASPAR, TRANSFAC) to identify novel versus conserved binding sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.